molecular formula C20H13N3O2S2 B12385736 URAT1 inhibitor 9

URAT1 inhibitor 9

Cat. No.: B12385736
M. Wt: 391.5 g/mol
InChI Key: UUBWGZUKKBPUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

URAT1 inhibitor 9 is a chemical compound designed to inhibit the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound helps to increase the excretion of uric acid, thereby lowering serum uric acid levels. This makes this compound a potential therapeutic agent for conditions such as hyperuricemia and gout .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of URAT1 inhibitor 9 involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of cyanides with hydroxylamine hydrochloride to form intermediate compounds. These intermediates are then reacted with diphenic anhydride to form the oxadiazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow processes. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

URAT1 inhibitor 9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions are commonly employed to introduce different substituents onto the compound’s core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity .

Scientific Research Applications

URAT1 inhibitor 9 has a wide range of scientific research applications, including:

Mechanism of Action

URAT1 inhibitor 9 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). This inhibition prevents the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. The compound interacts with specific residues within the URAT1 protein, blocking its function and reducing serum uric acid levels .

Properties

Molecular Formula

C20H13N3O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C20H13N3O2S2/c21-12-14-7-8-17(16-5-2-1-4-15(14)16)18-13-22-10-9-19(18)23-27(24,25)20-6-3-11-26-20/h1-11,13H,(H,22,23)

InChI Key

UUBWGZUKKBPUTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=C(C=CN=C3)NS(=O)(=O)C4=CC=CS4)C#N

Origin of Product

United States

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